molecular formula C16H18O4 B15364134 2,2',5,5'-Tetramethoxybiphenyl

2,2',5,5'-Tetramethoxybiphenyl

Cat. No.: B15364134
M. Wt: 274.31 g/mol
InChI Key: AHNANRUQCKKYNH-UHFFFAOYSA-N
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Description

2,2',5,5'-Tetramethoxybiphenyl is an organic compound with the molecular formula C16H18O4. It is a derivative of biphenyl, where four methoxy groups (-OCH3) are attached to the benzene rings at the 2, 2', 5, and 5' positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',5,5'-Tetramethoxybiphenyl typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methanol in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using an excess of methanol to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2,2',5,5'-Tetramethoxybiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

  • Reduction: Reduction reactions typically yield dihydroxy derivatives.

Scientific Research Applications

2,2',5,5'-Tetramethoxybiphenyl has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

  • Industry: It is utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism by which 2,2',5,5'-Tetramethoxybiphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

2,2',5,5'-Tetramethoxybiphenyl is similar to other methoxy-substituted biphenyls, such as 2,2',6,6'-Tetramethoxybiphenyl and 3,3',5,5'-Tetramethoxybiphenyl. its unique substitution pattern at the 2, 2', 5, and 5' positions gives it distinct chemical and biological properties

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Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C16H18O4/c1-17-11-5-7-15(19-3)13(9-11)14-10-12(18-2)6-8-16(14)20-4/h5-10H,1-4H3

InChI Key

AHNANRUQCKKYNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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